molecular formula C12H14O B13957270 2,2,6-Trimethylindan-1-one CAS No. 57145-24-1

2,2,6-Trimethylindan-1-one

Cat. No.: B13957270
CAS No.: 57145-24-1
M. Wt: 174.24 g/mol
InChI Key: STDPPKPGKZRLBR-UHFFFAOYSA-N
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Description

2,2,6-Trimethylindan-1-one is an organic compound belonging to the indanone family It is characterized by a fused bicyclic structure with three methyl groups attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylindan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes in hot toluene . Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides . These methods often require the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylindan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,6-Trimethylindan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylindan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: 2,2,6-Trimethylindan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

57145-24-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,2,6-trimethyl-3H-inden-1-one

InChI

InChI=1S/C12H14O/c1-8-4-5-9-7-12(2,3)11(13)10(9)6-8/h4-6H,7H2,1-3H3

InChI Key

STDPPKPGKZRLBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2=O)(C)C)C=C1

Origin of Product

United States

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